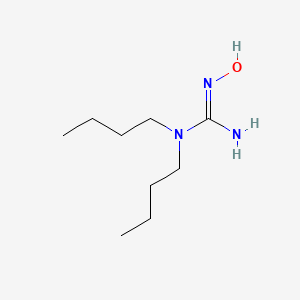
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate is a chemical compound with the molecular formula C10H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Preparation of Azetidine Derivative: Azetidine is reacted with an appropriate alkylating agent to form the desired azetidine derivative.
Formation of tert-Butyl Carbamate: The azetidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Azetidine Derivatives: Large quantities of azetidine derivatives are prepared using continuous flow reactors to ensure consistent quality and yield.
Scalable Reaction Conditions: The reaction with tert-butyl chloroformate is optimized for large-scale production, often involving automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation Products: Oxidized derivatives of the azetidine ring.
Reduction Products: Reduced forms of the carbamate group.
Substitution Products: Substituted azetidine derivatives with various functional groups.
Applications De Recherche Scientifique
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
- tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
tert-Butyl (2-(azetidin-3-yloxy)ethyl)carbamate is unique due to its specific structural features, including the azetidine ring and tert-butyl carbamate group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
1781859-31-1 |
|---|---|
Formule moléculaire |
C10H20N2O3 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl N-[2-(azetidin-3-yloxy)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13) |
Clé InChI |
DQOIYQNMXRDSGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13463350.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13463353.png)



![[(E)-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enyl] acetate](/img/structure/B13463373.png)


![N-[3-(bromomethyl)-3-(4-methoxybutoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13463396.png)




![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
